molecular formula C6H14ClNO2S B6221645 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride CAS No. 2758000-62-1

1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride

Cat. No. B6221645
CAS RN: 2758000-62-1
M. Wt: 199.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride (MSMCH) is a cyclic amine compound that is widely used in the synthesis of organic compounds and in the development of new drugs and materials. It is a versatile reagent that can be used in a variety of reactions, including condensation, reduction, and oxidation. In addition, MSMCH can be used in various biochemical and physiological applications.

Mechanism of Action

1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride acts as a proton donor in a variety of biochemical and physiological processes. It can act as an acid catalyst, increasing the rate of reactions by donating protons to the reaction mixture. In addition, 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride can act as a buffer, maintaining the pH of the reaction mixture. Finally, 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride can act as a chelator, binding to metal ions and preventing them from participating in the reaction.
Biochemical and Physiological Effects
1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase, and it has been shown to modulate the expression of certain genes. In addition, 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of reactions, including condensation, reduction, and oxidation. In addition, it can be used in various biochemical and physiological studies. The main limitation of using 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is its instability. It is sensitive to light and heat, and it can decompose in the presence of water.

Future Directions

The future of 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is promising. It has a wide range of applications in scientific research and has been used in the development of new drugs and materials. In addition, it has potential applications in the field of biotechnology, such as gene therapy and drug delivery. Finally, 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride could be used in the development of new catalysts and other materials.

Synthesis Methods

1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is synthesized through a two-step process. In the first step, cyclobutan-1-amine is reacted with methanesulfonyl chloride in an aqueous medium to form 1-(methanesulfonylmethyl)cyclobutan-1-amine. The second step involves the addition of hydrochloric acid to the reaction mixture, resulting in the formation of 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride hydrochloride. The reaction is typically performed in a sealed vessel at room temperature and can be scaled up for large-scale production.

Scientific Research Applications

1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including peptides, proteins, and nucleotides. In addition, 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride has been used in the development of new drugs, materials, and catalysts. It has also been used as a reagent in various biochemical and physiological studies, such as the study of enzyme kinetics and the regulation of gene expression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methanesulfonylmethyl)cyclobutan-1-amine hydrochloride involves the reaction of cyclobutanone with methanesulfonyl chloride to form 1-(methanesulfonyl)cyclobutan-1-ol, which is then reacted with ammonia to form 1-(methanesulfonylmethyl)cyclobutan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclobutanone", "Methanesulfonyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-(methanesulfonyl)cyclobutan-1-ol.", "Step 2: 1-(Methanesulfonyl)cyclobutan-1-ol is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 1-(methanesulfonylmethyl)cyclobutan-1-amine.", "Step 3: 1-(Methanesulfonylmethyl)cyclobutan-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2758000-62-1

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.